Bauerenol

Vue d'ensemble

Description

Bauerenol is a natural product found in Ehretia microphylla, Suregada multiflora, and other organisms with data available.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Triterpenoid Derivatives

Bauerenol serves as a valuable starting material for the synthesis of various triterpenoid derivatives. Its structural properties allow chemists to modify it for the development of new compounds with enhanced biological activity or improved pharmacological profiles. This is particularly relevant in the field of natural products chemistry, where this compound's framework can lead to the discovery of novel therapeutic agents.

Biological Applications

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer effects, particularly against hepatocellular carcinoma cells (HepG2). A study demonstrated that treatment with this compound leads to:

- Cell Cycle Arrest : Induction of S-phase arrest through downregulation of cyclin D1 and upregulation of p21 and p53.

- Apoptosis Induction : Activation of reactive oxygen species (ROS)-dependent pathways that trigger apoptosis via p38MAPK activation. The compound causes morphological changes typical of apoptosis, including chromatin condensation and nuclear fragmentation .

The effective concentration for growth inhibition was found to be 45 µg/mL at 24 hours and 25 µg/mL at 48 hours .

Medical Applications

Potential Therapeutic Uses

this compound has shown promise in treating inflammatory diseases and cancer due to its anti-inflammatory and antioxidant properties. Its mechanism involves influencing various biochemical pathways, including cholesterol metabolism, which is crucial for maintaining cellular health and function .

Moreover, this compound acetate has demonstrated significant activity against Trypanosoma brucei, the causative agent of sleeping sickness, with an IC50 value of 3.1 µM. This suggests potential use as an antiparasitic agent .

Industrial Applications

Cosmetics and Skincare Products

Due to its skin-soothing properties, this compound is incorporated into cosmetic formulations. Its natural origin and beneficial effects on skin health make it an attractive ingredient in skincare products aimed at reducing inflammation and promoting skin repair.

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis | Starting material for triterpenoid derivatives |

| Biology | Anti-Cancer | Induces apoptosis in HepG2 cells; IC50: 25-45 µg/mL |

| Medicine | Antiparasitic | Effective against Trypanosoma brucei; IC50: 3.1 µM |

| Industry | Cosmetics | Used for skin-soothing properties |

Case Studies

-

Cancer Research Study

In a detailed investigation involving HepG2 cells, this compound was shown to induce cell death through ROS-dependent pathways. The study highlighted the compound's ability to activate pro-apoptotic factors while inhibiting anti-apoptotic mechanisms, making it a candidate for further cancer therapeutics development . -

Antiparasitic Activity Study

A study on Tabernaemontana longipes identified this compound acetate as a potent inhibitor of Trypanosoma brucei. The research emphasized the need for further exploration of its molecular targets and potential as a lead compound in drug development against parasitic infections .

Propriétés

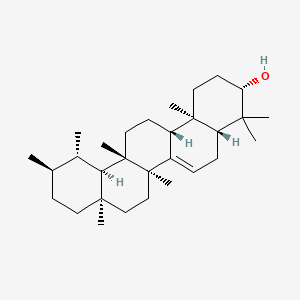

IUPAC Name |

4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(27)20(19)2/h9,19-21,23-25,31H,10-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVDWGXUGGUMCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)O)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10983279 | |

| Record name | 4,4,6b,8a,11,12,12b,14b-Octamethyl-1,2,3,4,4a,5,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6466-94-0 | |

| Record name | Bauerenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,6b,8a,11,12,12b,14b-Octamethyl-1,2,3,4,4a,5,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.